molecular formula C10H8FNO3 B13669221 Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate

Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate

Cat. No.: B13669221
M. Wt: 209.17 g/mol
InChI Key: NJSXGEIGRSYDGI-UHFFFAOYSA-N
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Description

Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to form the isoxazole ring . The reaction conditions often include the use of catalysts such as 18-crown-6 and potassium carbonate at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-Bromobenzo[c]isoxazole-3-carboxylate
  • Ethyl 5-Chlorobenzo[c]isoxazole-3-carboxylate
  • Ethyl 5-Iodobenzo[c]isoxazole-3-carboxylate

Uniqueness

Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

ethyl 5-fluoro-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)12-15-9/h3-5H,2H2,1H3

InChI Key

NJSXGEIGRSYDGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NO1)F

Origin of Product

United States

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